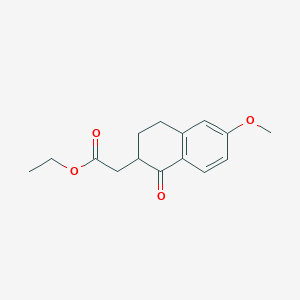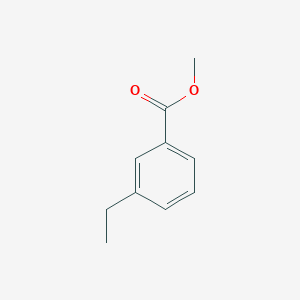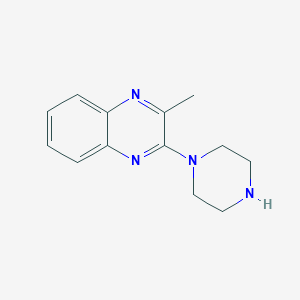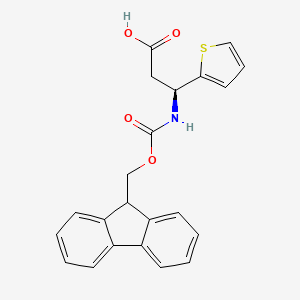
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol
描述
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon chain. The presence of the phenoxy group (a benzene ring bonded to an oxygen atom) further adds to the compound’s complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenol and epichlorohydrin.
Reaction with Epichlorohydrin: 3,4-dimethylphenol reacts with epichlorohydrin in the presence of a base (such as sodium hydroxide) to form 3-(3,4-dimethylphenoxy)-1,2-epoxypropane.
Amination: The epoxy compound is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, catalysts to increase reaction rates, and purification techniques such as distillation or crystallization to obtain the final product in high purity.
化学反应分析
Types of Reactions
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides (Cl-, Br-), thiols (R-SH)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of substituted phenoxy derivatives
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Could be used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The phenoxy group could facilitate binding to hydrophobic pockets, while the amino and hydroxyl groups could form hydrogen bonds with target molecules.
相似化合物的比较
Similar Compounds
1-Amino-3-phenoxy-propan-2-ol: Lacks the dimethyl groups on the phenoxy ring.
1-Amino-3-(4-methyl-phenoxy)-propan-2-ol: Has a single methyl group on the phenoxy ring.
1-Amino-3-(3,4-dichloro-phenoxy)-propan-2-ol: Contains chlorine atoms instead of methyl groups.
Uniqueness
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. These structural differences can lead to variations in physical properties, chemical reactivity, and biological activity.
属性
IUPAC Name |
1-amino-3-(3,4-dimethylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBLIPVMAVDUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1,1'-Bicyclopentyl]-2,2'-dione](/img/structure/B3142487.png)









